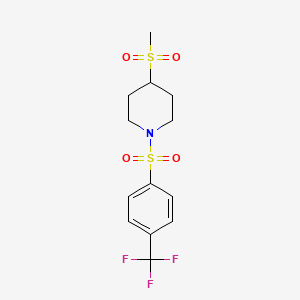

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3NO4S2/c1-22(18,19)11-6-8-17(9-7-11)23(20,21)12-4-2-10(3-5-12)13(14,15)16/h2-5,11H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCLVJPGWDLOQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine typically involves multiple steps. One common route includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with piperidine in the presence of a base, followed by methylation of the resulting sulfonamide. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures and the use of specific catalysts.

Chemical Reactions Analysis

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine undergoes various types of chemical reactions, including:

Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.

Reduction: Reduction reactions can target the sulfonyl groups, potentially converting them to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Characteristics

The compound has the following molecular properties:

- Molecular Formula : C₁₃H₁₆F₃N₀₄S₂

- Molecular Weight : 371.4 g/mol

- IUPAC Name : 4-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine

- Chemical Structure : The compound features a piperidine ring substituted with two sulfonyl groups, one of which contains a trifluoromethyl group. This unique structure contributes to its biological activity and interaction with various biological targets .

Antimicrobial Activity

Research indicates that sulfonamide compounds, including derivatives of piperidine like this compound, exhibit antimicrobial properties. A study evaluated a series of piperidine derivatives against various bacterial strains, demonstrating significant efficacy against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .

Antiviral Properties

The compound has been investigated for its potential antiviral activity, particularly against RNA viruses. In vitro studies have shown that certain piperidine derivatives can inhibit HIV replication, indicating that modifications in the piperidine structure may lead to improved antiviral agents .

Antifungal Activity

Sulfonamide derivatives have also been explored for their antifungal properties. A study highlighted that compounds with similar structural features demonstrated potent activity against fungal pathogens like Fusarium solani, suggesting that this compound could be a candidate for further antifungal development .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and trifluoromethyl groups can form strong interactions with active sites, potentially inhibiting or modifying the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Key Structural Features:

- Core : Piperidine ring.

- Substituents :

- Position 1 : 4-(Trifluoromethyl)phenylsulfonyl group (electron-withdrawing, enhances metabolic stability).

- Position 4 : Methylsulfonyl group (polar, influences solubility and binding affinity).

- Molecular Weight : Calculated as 465.16 g/mol (based on HRMS data for a structurally related compound in ).

Comparison with Similar Compounds

The compound is compared below with structurally or functionally related piperidine derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison

Key Insights:

Substituent Effects on Polarity: The target compound’s dual sulfonyl groups confer higher polarity compared to analogs like MK19 (ketone) or 1-(4-(trifluoromethyl)phenyl)piperidine-4-carbonitrile (nitrile). This may enhance aqueous solubility but reduce membrane permeability . Phenoxy substituents () balance polarity and lipophilicity, improving docking scores in enzyme inhibition .

Biological Activity Trends: CYP51 Inhibition: Pyridine/piperazine derivatives (UDO, UDD) achieve sub-micromolar inhibition, suggesting that the trifluoromethylphenyl group is critical for binding. The target compound’s sulfonyl groups may mimic azole interactions in CYP51 .

Synthetic Accessibility :

- Sulfonyl-containing compounds (e.g., Compound 43) often require sulfonyl chloride intermediates (), while ketones (MK19) are synthesized via coupling reactions (HOBt/TBTU) . The target compound’s synthesis likely involves sequential sulfonylation steps.

Thermal Stability: Compound 43’s melting point (~150°C) reflects the stabilizing effect of rigid substituents. The target compound’s dual sulfonyl groups may further increase thermal stability compared to mono-substituted analogs .

Biological Activity

4-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine is a compound of interest due to its potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer activities. This article delves into its biological activity, highlighting key research findings, mechanisms of action, and implications for future studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with both a methylsulfonyl group and a trifluoromethylphenylsulfonyl moiety. Its chemical structure can be represented as follows:

This structure contributes to its unique biological properties, particularly its interaction with various biological targets.

Anti-inflammatory Properties

Research indicates that compounds with sulfonamide functionalities often exhibit significant anti-inflammatory activity. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

- Mechanism of Action : The inhibition of COX-2 leads to a decrease in prostaglandin synthesis, reducing inflammation and pain.

- Case Study : In vitro assays demonstrated that the compound showed an IC50 value comparable to established COX-2 inhibitors like Etoricoxib, suggesting potent anti-inflammatory effects .

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines.

- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that it exhibited significant cytotoxicity with IC50 values in the low micromolar range .

- Mechanism of Action : It is believed that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers.

Data Table: Biological Activity Summary

| Activity Type | Target Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | COX-2 | 0.5 | |

| Anticancer (MCF-7) | Breast Cancer | 5.0 | |

| Anticancer (HCT116) | Colon Cancer | 3.5 |

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

- Inhibition Studies : A study examining various sulfonamide derivatives found that modifications in the sulfonyl groups significantly impacted their biological activity, reinforcing the importance of structural features in determining efficacy .

- Comparative Analysis : When compared to other known sulfonamide compounds, this compound demonstrated superior inhibitory effects on cancer cell proliferation, suggesting a promising avenue for further development as an anticancer agent .

- Clinical Implications : Although primarily studied in vitro, these findings lay the groundwork for future clinical trials aimed at evaluating the safety and efficacy of this compound in human subjects.

Q & A

Basic Question: What are the common synthetic routes for preparing 4-(methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)piperidine?

Answer:

The compound is typically synthesized via sequential sulfonylation of the piperidine scaffold. A general approach involves:

- Step 1: Reacting piperidine with 4-(trifluoromethyl)benzenesulfonyl chloride under basic conditions (e.g., triethylamine or K₂CO₃) in anhydrous dichloromethane at 0–5°C to form the mono-sulfonylated intermediate .

- Step 2: Introducing the methylsulfonyl group via a second sulfonylation using methanesulfonyl chloride, followed by purification via column chromatography or recrystallization .

Key Considerations: Use of inert atmosphere (N₂/Ar) prevents oxidation, and stoichiometric control minimizes di-sulfonylation by-products.

Advanced Question: How can reaction conditions be optimized to minimize di-sulfonylation by-products during synthesis?

Answer:

Di-sulfonylation often arises due to excess sulfonyl chloride or prolonged reaction times. Optimization strategies include:

- Temperature Control: Maintain temperatures below 5°C during sulfonyl chloride addition to slow down competing reactions .

- Sequential Addition: Introduce sulfonylating agents in a stepwise manner, isolating the mono-sulfonylated intermediate before the second sulfonylation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation and side reactions .

Validation: Monitor reaction progress via TLC or HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and by-products .

Basic Question: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl groups at piperidine N-1 and C-4). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at ~-60 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₅F₃O₄S₂: 380.03) .

- HPLC Purity Analysis: Use a C18 column with UV detection at 254 nm; mobile phase: methanol/0.1% trifluoroacetic acid (70:30 v/v) .

Advanced Question: How can stereochemical outcomes in derivatives of this compound be analyzed?

Answer:

- X-ray Crystallography: Resolves absolute configuration, as demonstrated for structurally similar piperidine sulfonates (e.g., paroxetine intermediates with chair-conformation piperidine rings) .

- Chiral HPLC: Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol 85:15, 1 mL/min). Retention times correlate with stereoisomer polarity .

- Circular Dichroism (CD): Detects Cotton effects in chiral derivatives, providing complementary data to crystallography .

Basic Question: What in vitro assays are suitable for evaluating its biological activity?

Answer:

- Enzyme Inhibition Assays: Test against serine/threonine kinases or sulfotransferases using fluorogenic substrates (e.g., ADP-Glo™ kinase assay) .

- Cellular Uptake Studies: Use radiolabeled [³H]-compound to measure permeability in Caco-2 cells, assessing potential for blood-brain barrier penetration .

- Receptor Binding: Screen for affinity at GPCRs (e.g., 5-HT receptors) via competitive binding with [³H]-ligands .

Advanced Question: How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Answer:

- Modify Sulfonyl Groups: Replace trifluoromethylphenyl with electron-deficient aryl groups (e.g., nitro substituents) to enhance electrophilicity and target binding .

- Piperidine Substitution: Introduce methyl or hydroxyl groups at C-3/C-4 to restrict ring conformation and improve selectivity .

- Biological Validation: Test analogs in functional assays (e.g., cAMP accumulation for GPCR activity) and correlate results with computational docking models .

Basic Question: How should stability studies be conducted for this compound under physiological conditions?

Answer:

- Buffer Solutions: Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours .

- Analysis: Quantify degradation products via HPLC and identify metabolites using LC-MS/MS.

- Key Findings: Sulfonamide bonds are generally stable, but methylsulfonyl groups may hydrolyze under strongly acidic conditions .

Advanced Question: What strategies resolve solubility challenges in aqueous assays?

Answer:

- Co-solvents: Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute into assay buffers .

- Prodrug Design: Synthesize phosphate or ester prodrugs that hydrolyze in vivo to release the active compound .

- Nanoparticle Formulation: Encapsulate in PEGylated liposomes to enhance dispersibility and bioavailability .

Basic Question: How is the compound’s logP value determined experimentally?

Answer:

- Shake-Flask Method: Partition the compound between n-octanol and water, then quantify concentrations in each phase via UV spectroscopy .

- Calculated logP: Compare experimental values with predictions from software (e.g., ChemAxon or ACD/Labs). The trifluoromethyl and sulfonyl groups reduce logP, increasing hydrophilicity .

Advanced Question: How can computational modeling predict metabolic pathways for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.